molecular formula C6H10N3+ B372488 3-Amino-1-ethylpyrazin-1-ium

3-Amino-1-ethylpyrazin-1-ium

Cat. No.: B372488
M. Wt: 124.16g/mol
InChI Key: FFRUJCRRVGNUCL-UHFFFAOYSA-N
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Description

3-Amino-1-ethylpyrazin-1-ium is a quaternized pyrazine derivative characterized by an ethyl group at the N1 position and an amino substituent at the C3 position of the aromatic ring. These compounds are typically synthesized via alkylation of pyrazine precursors, followed by anion exchange to form salts. The ethyl variant is expected to exhibit distinct physicochemical and structural properties due to the steric and electronic effects of the ethyl substituent compared to methyl or other alkyl groups.

Properties

Molecular Formula

C6H10N3+

Molecular Weight

124.16g/mol

IUPAC Name

4-ethylpyrazin-4-ium-2-amine

InChI

InChI=1S/C6H10N3/c1-2-9-4-3-8-6(7)5-9/h3-5H,2H2,1H3,(H2,7,8)/q+1

InChI Key

FFRUJCRRVGNUCL-UHFFFAOYSA-N

SMILES

CC[N+]1=CC(=NC=C1)N

Canonical SMILES

CC[N+]1=CC(=NC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Parameters

Key structural differences arise from the alkyl chain length and counterion identity. For example:

Parameter 3-Amino-1-methylpyrazin-1-ium chloride Inferred Data for 3-Amino-1-ethylpyrazin-1-ium
Molecular formula C₅H₈N₃⁺·Cl⁻ C₆H₁₀N₃⁺·X⁻ (X = Cl⁻, I⁻, etc.)
Space group Orthorhombic, Pbca Likely altered (e.g., lower symmetry due to ethyl bulk)
Unit cell volume (ų) 1332.16 Larger (~1400–1500 ų due to ethyl group)
Bond distances (C–N, Å) ~1.33–1.38 (pyrazinium ring) Similar ring bonds; altered C–Nalkyl (longer)
  • Ethyl vs. For instance, in 3-amino-1-methylpyrazin-1-ium chloride, the methyl group participates in weak C–H···Cl interactions . The ethyl analog may form weaker or fewer such interactions due to reduced accessibility of the N-ethyl hydrogen atoms.

Physicochemical Properties

  • Solubility : The ethyl derivative is expected to exhibit lower solubility in polar solvents compared to the methyl analog due to increased hydrophobicity.
  • Thermal Stability : The methyl compound’s crystal structure was determined at 150 K , suggesting stability under low-temperature conditions. The ethyl variant may display similar stability but with altered melting points due to differences in crystal packing.

Research Tools and Methodologies

Structural comparisons rely heavily on crystallographic software such as SHELXL for refinement (–2) and ORTEP-3/WinGX for visualization (–4). These tools ensure precise determination of bond distances, angles, and thermal parameters, enabling reliable comparisons between analogs .

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